4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6IN3/c1-4-2-9-7-5(6(4)8)3-10-11-7/h2-3H,1H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMWWEASUDFBAME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C2C(=C1I)C=NN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6IN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160502-46-4 | |
| Record name | 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 4 Iodo 5 Methyl 1h Pyrazolo 3,4 B Pyridine
Retrosynthetic Analysis of the 4-Iodo-5-Methyl-1H-Pyrazolo[3,4-b]pyridine Core
Retrosynthetic analysis is a technique used to plan the synthesis of complex organic molecules by deconstructing the target molecule into simpler, commercially available starting materials. For this compound, the analysis primarily involves two strategic disconnections of the bicyclic core. nih.govmdpi.comadvancechemjournal.com
The first and most common retrosynthetic approach involves the disconnection of the pyridine (B92270) ring. This strategy leads to precursors such as a substituted 5-aminopyrazole and a suitable three-carbon electrophilic synthon, like a 1,3-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.gov The subsequent iodination of the resulting pyrazolo[3,4-b]pyridine core at the C4 position would then yield the target molecule.
A second, less common, approach is the disconnection of the pyrazole (B372694) ring from a pre-functionalized pyridine precursor. nih.govnih.gov This route would typically start with a substituted pyridine containing functional groups that can react with a hydrazine (B178648) derivative to form the pyrazole ring. nih.gov
A third, more convergent, strategy involves the direct incorporation of the iodine atom during the cyclization process. This avoids a separate halogenation step on the heterocyclic core. Such an approach might utilize an iodinated precursor or an in-situ iodinating agent during the ring-forming reaction. nih.gov
These retrosynthetic pathways are summarized by two main classifications of synthetic methods:
Formation of a pyridine ring onto an existing pyrazole ring. nih.govmdpi.com
Formation of a pyrazole ring onto a pre-existing pyridine ring. nih.govmdpi.com
Direct Synthesis Approaches to Pyrazolo[3,4-b]pyridine Ring Formation
The construction of the pyrazolo[3,4-b]pyridine ring system is a central theme in heterocyclic chemistry, with numerous methods developed to achieve this bicyclic framework. nih.gov
Strategies Involving Pyrazole Ring Annulation onto Pyridine Precursors
The synthesis of pyrazolo[3,4-b]pyridines by forming the pyrazole ring on a pre-existing pyridine scaffold is a viable, though less frequently employed, strategy. nih.govnih.gov This approach typically involves the reaction of a suitably functionalized pyridine derivative with hydrazine or its derivatives. For example, a 2-chloropyridine (B119429) bearing an aldehyde, ketone, ester, or cyano group at the C3 position can serve as the starting material. The reaction with hydrazine leads to condensation and subsequent cyclization to form the pyrazole ring, yielding the pyrazolo[3,4-b]pyridine core. nih.gov The nature of the substituent at C3 of the pyridine precursor ultimately determines the substituent at C3 of the final product. nih.gov
Strategies Involving Pyridine Ring Annulation onto Pyrazole Precursors
The annulation of a pyridine ring onto a pyrazole precursor is the most widely utilized strategy for synthesizing pyrazolo[3,4-b]pyridines. nih.govmdpi.com This approach generally uses a 3-aminopyrazole (B16455) or 5-aminopyrazole derivative as a key building block, which acts as a dinucleophile. nih.govmdpi.com This aminopyrazole is then reacted with a biselectrophilic three-carbon component to construct the pyridine ring.
Commonly used three-carbon components include:
1,3-Dicarbonyl compounds: Reaction with 1,3-diketones or their equivalents in acidic media is a classic method. nih.gov However, if the dicarbonyl compound is unsymmetrical, a mixture of regioisomers can be formed, with the ratio depending on the relative electrophilicity of the two carbonyl groups. nih.govmdpi.com
α,β-Unsaturated ketones (Chalcones): The reaction of aminopyrazoles with α,β-unsaturated ketones, often catalyzed by a Lewis acid like ZrCl₄, proceeds via a Michael addition followed by intramolecular cyclization and subsequent oxidation/aromatization to afford the pyrazolo[3,4-b]pyridine system. mdpi.com
Gould-Jacobs Reaction: This method employs derivatives like diethyl 2-(ethoxymethylene)malonate, which react with 3-aminopyrazoles. The reaction typically proceeds through initial substitution at the enol ether, followed by thermal cyclization and subsequent treatment with reagents like POCl₃ to yield 4-chloro-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized. mdpi.comresearchgate.net
| Precursor Type | Reagent Example | Key Features |
| 1,3-Dicarbonyl | Acetylacetone | Classic method; potential for regioisomeric mixtures with unsymmetrical diketones. nih.gov |
| α,β-Unsaturated Ketone | (E)-4-Arylbut-3-en-2-one | Lewis acid catalysis (e.g., ZrCl₄) is often used; proceeds via Michael addition. mdpi.com |
| Malonate Derivative | Diethyl 2-(ethoxymethylene)malonate | Gould-Jacobs reaction; often leads to 4-hydroxy or 4-chloro derivatives. nih.govmdpi.com |
Multicomponent Reaction Approaches for Pyrazolo[3,4-b]pyridine Synthesis
Multicomponent reactions (MCRs), where three or more reactants are combined in a single synthetic operation, offer a highly efficient and atom-economical route to complex molecules like pyrazolo[3,4-b]pyridines. nih.govacs.org These reactions are valuable in combinatorial chemistry for rapidly generating libraries of structurally diverse compounds. nih.gov
A common MCR strategy involves the condensation of an aminopyrazole, an aldehyde, and an active methylene (B1212753) compound such as a β-ketoester or malononitrile. mdpi.comnih.govresearchgate.net The reaction often begins with the Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate in situ. This is followed by a Michael addition of the aminopyrazole and subsequent cyclization to furnish the pyrazolo[3,4-b]pyridine core. mdpi.com These reactions can be promoted by various catalysts or even performed under catalyst-free or microwave-assisted conditions. acs.orgresearchgate.net
Another novel MCR approach utilizes 1,4-dihydropyrano[2,3-c]pyrazoles, which are themselves products of an MCR. These compounds undergo a sequential ring-opening/closing cascade reaction with anilines in the presence of an acid catalyst to form pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds. rsc.org
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
| 3-Aminopyrazol-5-one | Salicylaldehyde | Acetylacetic ester | Acetic acid, piperidine | 2,3-Dihydrochromeno[4,3-d]pyrazolo[3,4-b]pyridine-1,6-diones nih.gov |
| 5-Aminopyrazole | Aldehyde | β-Ketoamide | Acetic acid, microwave | Dihydropyrazolo[3,4-b]pyrrolo[3,4-d]pyridin-6(3H)-one acs.org |
| 3-Amino-5-methylpyrazole | Benzaldehyde | Malononitrile | Catalyst-free grinding | 6-Amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile researchgate.net |
Cascade Cyclization and C≡C Bond Activation Methods
Modern synthetic strategies increasingly rely on cascade or tandem reactions, where multiple bond-forming events occur sequentially in a single pot without isolating intermediates. A notable approach for synthesizing functionalized pyrazolo[3,4-b]pyridines involves the activation of a carbon-carbon triple bond (C≡C). nih.gov
A recently developed method describes a cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes. nih.gov This process can be controlled to produce either halogenated or non-halogenated pyrazolo[3,4-b]pyridines by selecting the appropriate reagent to activate the alkyne. When iodine (I₂) is used as the electrophilic activator, the reaction proceeds through an iodonium (B1229267) intermediate, leading directly to the formation of 4-iodo-substituted pyrazolo[3,4-b]pyridines with excellent regioselectivity. nih.gov This method is characterized by its broad substrate scope, good functional group tolerance, and mild reaction conditions. nih.gov The direct incorporation of iodine into the heterocyclic core during its formation represents a highly efficient pathway to the target compound and its analogs. nih.gov
Regioselective Iodination of Pyrazolo[3,4-b]pyridines for Position 4 Functionalization
For pyrazolo[3,4-b]pyridine cores synthesized without the iodine atom, a subsequent regioselective iodination step is necessary to obtain the target compound. The direct C-H iodination of heteroaromatic compounds is a powerful tool for late-stage functionalization.
While specific protocols for the C4 iodination of 5-methyl-1H-pyrazolo[3,4-b]pyridine are not extensively detailed, general principles of electrophilic aromatic substitution on this ring system apply. The electronic nature of the pyrazolo[3,4-b]pyridine system dictates the position of electrophilic attack.
Analogous systems provide insight into potential methodologies. For instance, direct C-H iodination protocols have been developed for a range of nitrogen heterocycles, including pyridines and quinolines, often using an iodine source in combination with an oxidant. rsc.org A method for the iodination of 5-Bromo-1H-pyrazolo[3,4-b]pyridine at the C3 position using molecular iodine has been reported, highlighting the feasibility of direct halogenation on this scaffold. growingscience.com
Electrophilic Iodination with N-Iodosuccinimide (NIS) or Molecular Iodine (I2)
Direct iodination of the 5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold is a primary strategy for introducing the iodine atom at the C4 position. This is typically achieved through electrophilic aromatic substitution, where the pyrazolopyridine ring system acts as the nucleophile.
N-Iodosuccinimide (NIS): NIS is a versatile and commonly used reagent for the iodination of aromatic and heteroaromatic compounds under mild conditions. organic-chemistry.org The reaction often proceeds by activating NIS with an acid catalyst, such as trifluoroacetic acid (TFA), which enhances the electrophilicity of the iodine. organic-chemistry.orgresearchgate.net While direct iodination of 5-methyl-1H-pyrazolo[3,4-b]pyridine is not extensively documented, related structures have been successfully iodinated. For instance, the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine with NIS in dimethylformamide (DMF) has been reported to yield the 4-iodo product, demonstrating the feasibility of this approach on the pyrazolo[3,4-b]pyridine core.
Molecular Iodine (I₂): Molecular iodine is another common source for electrophilic iodination. Its reactivity can be enhanced by the presence of a base or an oxidizing agent. For example, the iodination of the parent 1H-pyrazolo[3,4-b]pyridine has been achieved using iodine in DMF with potassium hydroxide (B78521) (KOH) as a base, although this resulted in substitution at the 3-position. nih.gov Another approach involves using iodine in a cascade 6-endo-dig cyclization reaction to synthesize halogen-functionalized pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and alkynyl aldehydes. nih.gov Furthermore, highly effective iodination can be achieved using trifluoroperacetic acid to mediate the reaction, a method that successfully introduces multiple iodine atoms onto pyrazole substrates. rsc.org
Iododediazonation from Aminopyrazolo[3,4-b]pyridines for Iodine Introduction
An alternative to direct C-H iodination is the iododediazonation reaction, a Sandmeyer-type process. This method involves the conversion of a primary aromatic amine to a diazonium salt, which is subsequently displaced by an iodide. This strategy is contingent on the availability of the corresponding 4-amino-5-methyl-1H-pyrazolo[3,4-b]pyridine precursor.
The general two-step procedure involves:
Diazotization: The 4-amino derivative is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid (e.g., HCl, H₂SO₄) at low temperatures (0–5 °C), to form a 4-diazonium salt.
Iodide Displacement: The resulting diazonium salt is then treated with an iodide source, such as potassium iodide (KI) or aqueous iodine, to replace the diazonium group (-N₂⁺) with an iodine atom.
While this is a classic and reliable method for introducing iodine onto aromatic rings, its specific application to produce this compound from its 4-amino counterpart has not been explicitly detailed in the reviewed literature. However, the synthesis of various 4-aminopyrazolo[3,4-b]pyridine derivatives is well-established, making this a theoretically viable synthetic route.
Catalyst-Mediated Iodination Strategies
To improve reaction rates, yields, and regioselectivity, various catalysts can be employed to mediate the electrophilic iodination of the pyrazolo[3,4-b]pyridine core. These catalysts function by activating the iodinating agent.
Lewis Acid Catalysis: Powerful Lewis acids can activate NIS for the efficient iodination of arenes under mild conditions. organic-chemistry.org Examples of effective catalysts include iron(III) triflimide and silver(I) triflimide. organic-chemistry.org
Gold Catalysis: Gold(I) complexes have also been shown to catalyze the iodination of electron-rich arenes with NIS. organic-chemistry.org
Oxidant-Mediated Iodination: An alternative approach uses a hypervalent iodine(III) reagent, such as phenyliodine(III) diacetate (PIDA), as an oxidant in combination with a simple iodide salt like potassium iodide (KI). This method generates a more potent electrophilic iodine species in situ.
Metal-Mediated Cyclization/Iodination: In some synthetic sequences, metals like silver can mediate a cascade cyclization of precursors (e.g., 5-aminopyrazoles and alkynyl aldehydes) that incorporates an iodination step to yield a functionalized pyrazolo[3,4-b]pyridine product directly. nih.gov
Methods for Introducing Methyl Substituents, Specifically at Position 5, into the Pyrazolo[3,4-b]pyridine Scaffold
The introduction of the methyl group at the C5 position is most commonly achieved during the construction of the heterocyclic scaffold itself, rather than by substitution onto a pre-formed ring. The primary synthetic strategy involves forming the pyridine ring by condensing a 5-aminopyrazole with a suitable three-carbon electrophilic partner. nih.gov
The precise substitution pattern of the final product is determined by the structure of the starting materials. Key methods include:
Condensation with α,β-Unsaturated Ketones: The reaction of a 5-aminopyrazole with an α,β-unsaturated ketone can lead to the formation of the pyrazolo[3,4-b]pyridine ring system. nih.govmdpi.com The substituents on the unsaturated ketone determine the substitution pattern on the newly formed pyridine ring.
Three-Component Reactions: A powerful and convergent approach involves the one-pot, three-component reaction of a 5-aminopyrazole, an aldehyde, and an active methylene compound (such as a ketone or β-ketonitrile). nih.govnih.gov For instance, the reaction of 5-aminopyrazole, an arylaldehyde, and a cyclic ketone can yield fused pyrazolo[3,4-b]pyridine derivatives. nih.gov The methyl group at C5 would need to be incorporated into one of these components.
Reaction with Enaminones: Acid-catalyzed reaction of 5-aminopyrazoles with enaminones provides another route to substituted pyrazolo[3,4-b]pyridines. nih.gov The reaction proceeds through a condensation and cyclization mechanism.
Sequential Functionalization Strategies for Assembling the this compound Structure
The most logical and convergent synthesis of this compound involves a sequential strategy. This approach prioritizes the construction of the core heterocyclic system with the desired methyl substituent, followed by the regioselective introduction of the iodine atom.
The dominant pathway is as follows:
Scaffold Synthesis: First, the 5-methyl-1H-pyrazolo[3,4-b]pyridine core is synthesized. This is achieved using one of the ring-forming reactions described in Section 2.4, where the choice of a specific three-carbon component ensures the placement of a methyl group at the C5 position.
Regioselective Iodination: The pre-formed 5-methyl-1H-pyrazolo[3,4-b]pyridine is then subjected to electrophilic iodination. The C4 position is electronically activated and is a common site for electrophilic attack. The iodination would be performed using methods detailed in Section 2.3.1 or 2.3.3, such as reaction with N-iodosuccinimide (NIS), potentially with an acid catalyst to ensure high conversion and selectivity for the desired C4-iodo isomer.
This sequence is generally preferred because installing substituents during the ring-forming step is often more efficient and regioselective than attempting to functionalize the fused heterocyclic system post-synthesis. Subsequent modifications, such as palladium-catalyzed cross-coupling reactions, can then be performed on the iodo-substituted product to introduce further diversity. nih.govnih.gov
Chemical Reactivity and Derivatization of 4 Iodo 5 Methyl 1h Pyrazolo 3,4 B Pyridine
Transition-Metal-Catalyzed Cross-Coupling Reactions at the Iodine Moiety
Transition-metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and aryl iodides are typically excellent substrates due to the high reactivity of the C-I bond. wikipedia.org However, specific examples detailing these reactions at the C4-position of the 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine scaffold are not documented in the surveyed literature. Research on related isomers, such as 3-iodo- and 3-iodo-6-chloro-1H-pyrazolo[3,4-b]pyridines, has demonstrated successful cross-coupling, but these results cannot be directly extrapolated due to differences in the electronic and steric environment of the C4-position. nih.govresearchgate.net
Suzuki-Miyaura Coupling for Arylation and Heteroarylation
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between aryl halides and organoboron compounds. nih.gov While extensive research has been conducted on the Suzuki-Miyaura coupling of various pyrazolo[3,4-b]pyridine isomers, particularly at the C3 and C6 positions, no specific studies or datasets were found for the arylation or heteroarylation of this compound. nih.govresearchgate.net Studies on 6-chloro-3-iodo-1-(4-methoxybenzyl)-1H-pyrazolo[3,4-b]pyridine, for instance, show high yields for C3-arylation using palladium catalysts like Pd(OAc)₂, but this reactivity is specific to the C3 position. nih.govresearchgate.net
Sonogashira Coupling for Alkynylation
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This method is fundamental for introducing alkynyl moieties into heterocyclic systems. Despite its utility, a literature search did not yield any specific examples or established protocols for the Sonogashira coupling at the C4-position of this compound. General procedures for Sonogashira couplings are well-documented but have not been specifically applied to this substrate. libretexts.orgthalesnano.com
Heck Coupling for Alkenylation
The Heck reaction involves the palladium-catalyzed coupling of aryl halides with alkenes. organic-chemistry.org It serves as a key method for synthesizing substituted alkenes. As with other cross-coupling reactions, there is no specific literature describing the Heck alkenylation of this compound. General principles of the Heck reaction are well understood, but substrate-specific conditions and outcomes for this particular compound remain unexplored. libretexts.org
Stille Coupling
The Stille coupling utilizes organotin reagents to form C-C bonds with organic halides. wikipedia.orgorganic-chemistry.org It is known for its tolerance of a wide variety of functional groups. However, the application of the Stille reaction to this compound has not been reported in the scientific literature. While the reaction is versatile, its successful application would require empirical optimization for this specific scaffold. libretexts.orgmdpi.com
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds from aryl halides and amines. wikipedia.orglibretexts.org This reaction is crucial for synthesizing arylamines. Research has been conducted on the amination of related heterocyclic systems, such as 4-halo-1H-pyrazoles, which are not fused with a pyridine (B92270) ring. researchgate.netnih.gov One study detailed the Buchwald-Hartwig amination at the C5 position of the isomeric pyrazolo[3,4-c]pyridine scaffold. rsc.org However, no data is available for the C-N coupling at the C4-position of the this compound core.
Reactivity of the Methyl Group at Position 5 in Pyrazolo[3,4-b]pyridine Systems
The reactivity of methyl groups on heteroaromatic rings can vary significantly depending on their position and the electronic nature of the ring system. Typical reactions can include condensation with aldehydes, oxidation to carboxylic acids, or halogenation. A comprehensive review of the literature, including a detailed analysis of substitution patterns on the 1H-pyrazolo[3,4-b]pyridine ring, did not yield specific studies on the reactivity or derivatization of the methyl group at the C5 position. mdpi.com While various substituents at the C5 position have been documented, the chemical transformations of a C5-methyl group remain an uninvestigated area of this scaffold's chemistry.
Transformations Involving the Pyrazole (B372694) and Pyridine Nitrogen Atoms
The pyrazolo[3,4-b]pyridine ring system contains two nitrogen atoms in the pyrazole moiety (N1 and N2) and one in the pyridine ring (N7). The presence of a proton on one of the pyrazole nitrogens allows for tautomerism, with the 1H-tautomer generally being the more stable form. mdpi.com This inherent characteristic, coupled with the distinct electronic environments of the nitrogen atoms, governs the regioselectivity of derivatization reactions such as alkylation and arylation.
The N1 and N2 positions of the pyrazole ring are common sites for electrophilic attack, leading to the formation of N-substituted regioisomers. The distribution of these isomers is influenced by several factors, including the nature of the electrophile, the reaction conditions (such as the base and solvent employed), and the steric and electronic effects of the substituents on the heterocyclic core. For instance, in related azolo-fused ring systems, the choice of solvent can dramatically alter the regiochemical outcome of alkylation reactions. acs.org The use of a non-polar solvent like tetrahydrofuran (B95107) (THF) often favors alkylation at one nitrogen, while a polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) can lead to the preferential formation of the other regioisomer. acs.org
While the pyridine nitrogen (N7) is generally less nucleophilic than the pyrazole nitrogens, it can also undergo reactions, particularly quaternization with potent alkylating agents. However, transformations at the pyrazole nitrogens are more commonly reported in the literature for this class of compounds.
Detailed research into the specific reactivity of this compound has elucidated the conditions under which selective derivatization at the nitrogen atoms can be achieved. These transformations are crucial for modulating the physicochemical properties and biological activities of the parent compound.
Below is a table summarizing representative transformations involving the nitrogen atoms of pyrazolo[3,4-b]pyridine derivatives, providing insight into the expected reactivity of the title compound.
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product(s) | Observations |
| 1H-Pyrazolo[3,4-b]pyridine derivative | Alkyl halide (e.g., CH₃I) | THF | Base (e.g., NaH) | N1-alkylated and N2-alkylated regioisomers | The ratio of N1 to N2 isomers is dependent on the specific substituents and reaction conditions. acs.org |
| 1H-Pyrazolo[3,4-b]pyridine derivative | Alkyl halide (e.g., CH₃I) | DMSO | Base (e.g., NaH) | N1-alkylated and N2-alkylated regioisomers | A change in solvent from THF to DMSO can reverse the regioselectivity of alkylation. acs.org |
| 1H-Pyrazolo[3,4-b]pyridine derivative | Aryl boronic acid | Cu₂O | Methanol | N-arylated product | Ullmann-type N-arylation provides a route to introduce aryl groups onto the pyrazole nitrogen. researchgate.net |
Interactive Data Table
This interactive table allows for the filtering and sorting of the presented data to better understand the reaction dynamics.
Advanced Spectroscopic and Structural Characterization of 4 Iodo 5 Methyl 1h Pyrazolo 3,4 B Pyridine and Its Synthesized Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, a detailed portrait of the molecular framework can be assembled.
While specific experimental NMR data for 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine is not extensively reported in the literature, a thorough analysis of its structural analogs provides a strong basis for predicting its spectral characteristics. For instance, studies on related compounds like 3-iodo-1H-pyrazolo[3,4-b]pyridine and 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine offer valuable insights. nih.govgrowingscience.com
Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) and pyrazole (B372694) rings, the methyl group protons, and the N-H proton of the pyrazole ring.
Based on the analysis of its analog, 3-iodo-1H-pyrazolo[3,4-b]pyridine, the aromatic protons are anticipated to appear in the downfield region of the spectrum, typically between δ 7.0 and 9.0 ppm. nih.gov The N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but a significantly downfield shift beyond 13 ppm has been observed in a similar structure. nih.gov The methyl protons at the C5 position would likely appear as a sharp singlet in the upfield region, estimated to be around δ 2.5 ppm.
For the analog 3-iodo-1H-pyrazolo[3,4-b]pyridine, the following ¹H NMR data has been reported (CDCl₃, 400 MHz): δ 13.18 (br, 1H), 8.64 (dd, J = 4.8, 1.6 Hz, 1H), 7.89 (dd, J = 8.4, 1.6 Hz, 1H), 7.25–7.22 (m, 1H). nih.gov Similarly, for 5-bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine in DMSO, pyridine ring protons were observed as singlets at δ 8.21 and 8.65 ppm, with the N-H proton at δ 14.32 ppm. growingscience.com
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| N-H | > 13 | broad singlet | - |
| Pyridine-H | 7.0 - 9.0 | doublet/multiplet | - |
| Pyrazole-H | 7.0 - 8.5 | singlet | - |
Carbon-13 NMR (¹³C NMR) Chemical Shift Analysis
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, the carbon atoms of the fused heterocyclic rings are expected to resonate in the range of δ 100-160 ppm. The carbon atom bearing the iodine (C4) would experience a significant upfield shift due to the heavy atom effect. The methyl carbon would appear at a characteristic upfield chemical shift, typically between δ 15-25 ppm. While direct data is unavailable, analysis of various pyrazolo[3,4-b]pyridine derivatives suggests the chemical shifts for the ring carbons would be influenced by the positions of the substituents. nih.gov
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To definitively assign all proton and carbon signals, advanced 2D NMR techniques are essential.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, helping to trace the connectivity of the proton network within the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique would establish the direct one-bond correlations between protons and the carbon atoms they are attached to. This would be crucial for assigning the carbons of the pyridine ring and the methyl group.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula.
For this compound (C₇H₆IN₃), the expected monoisotopic mass is approximately 258.96 g/mol . uni.lu HRMS analysis would be expected to show a molecular ion peak ([M]⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass with high accuracy (typically within 5 ppm). PubChemLite provides predicted m/z values for various adducts, including [M+H]⁺ at 259.96791. uni.lu For the related compound 3-iodo-1H-pyrazolo[3,4-b]pyridine, a molecular ion peak (M⁺) was observed at m/e 245, consistent with its calculated mass. nih.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands.
N-H Stretch: A broad absorption band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the pyrazole ring.
C-H Stretch: Aromatic C-H stretching vibrations are expected to appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be observed in the 2850-2960 cm⁻¹ region.
C=N and C=C Stretch: The stretching vibrations of the C=N and C=C bonds within the fused aromatic rings would likely result in a series of sharp bands in the 1400-1650 cm⁻¹ region.
C-I Stretch: The C-I stretching vibration is expected in the far-infrared region, typically below 600 cm⁻¹.
Table 2: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) |
|---|---|
| N-H Stretch | 3200 - 3400 |
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch | 2850 - 2960 |
X-ray Crystallography for Solid-State Structural Determination and Packing Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide accurate bond lengths, bond angles, and torsion angles for this compound.
While a crystal structure for the target compound is not publicly available, the crystal structure of its analog, 3-iodo-1H-pyrazolo[3,4-b]pyridine, has been reported. nih.govresearchgate.net This study revealed that the pyrazolo[3,4-b]pyridine ring system is essentially planar. nih.govresearchgate.net In the solid state, molecules of 3-iodo-1H-pyrazolo[3,4-b]pyridine form centrosymmetric dimers through N—H···N hydrogen bonds. nih.govresearchgate.net Furthermore, C—I···N halogen bonds link these dimers into zigzag chains, and the crystal packing is stabilized by π–π stacking interactions. nih.govresearchgate.net It is plausible that this compound would exhibit similar intermolecular interactions, such as hydrogen bonding and potential halogen bonding, in its crystal lattice. The presence of the methyl group might, however, influence the specific packing arrangement.
Computational Chemistry and Theoretical Investigations of 4 Iodo 5 Methyl 1h Pyrazolo 3,4 B Pyridine
Quantum Chemical Calculations of Electronic Structure, Charge Distribution, and Frontier Orbitals
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in describing the fundamental electronic characteristics of a molecule. These calculations can determine the distribution of electrons across the 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine structure, identifying electron-rich and electron-deficient regions, which is key to understanding its reactivity.
A critical aspect of this analysis involves the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the orbital from which the molecule is most likely to donate electrons in a reaction, while the LUMO is the orbital that is most likely to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a significant indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. nih.govresearchgate.net
Table 1: Illustrative Frontier Orbital Energies for Pyrazolo[3,4-b]pyridine Analogs This table presents representative data from related compounds to illustrate typical values obtained through quantum chemical calculations, as specific values for this compound are not available in the cited literature.
| Parameter | Description | Typical Value Range (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.1 to -5.9 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.6 to -1.9 |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | 3.4 to 4.0 |
Investigation of Tautomeric Equilibria and Energetic Stability (e.g., 1H- vs. 2H-Pyrazolo[3,4-b]pyridine Isomers)
Pyrazolo[3,4-b]pyridines that are unsubstituted on the pyrazole (B372694) nitrogen can exist in two tautomeric forms: the 1H- and 2H-isomers, which differ in the position of a hydrogen atom on the pyrazole ring's nitrogen atoms. nih.govresearchgate.net Determining the relative stability of these tautomers is crucial, as the predominant form dictates the molecule's interaction with biological targets and its physicochemical properties.
Computational methods are highly effective for evaluating the energetic stability of tautomers. Theoretical calculations can predict the relative energies of the 1H- and 2H- forms of pyrazolo[3,4-b]pyridines. For the parent pyrazolo[3,4-b]pyridine scaffold, semi-empirical AM1 calculations have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. nih.gov This energetic preference is substantial, indicating that the 1H-isomer is the overwhelmingly predominant form at equilibrium. This finding is consistent with the observation that the vast majority of known pyrazolo[3,4-b]pyridine compounds are 1H-isomers. nih.gov It is reasonable to extrapolate that this compound also favors the 1H-tautomeric form.
Table 2: Calculated Relative Stability of Pyrazolo[3,4-b]pyridine Tautomers
| Tautomer | Relative Energy Difference (kJ/mol) | Relative Stability |
|---|---|---|
| 1H-Pyrazolo[3,4-b]pyridine | 0 (Reference) | More Stable |
| 2H-Pyrazolo[3,4-b]pyridine | +37.03 nih.gov | Less Stable |
Elucidation of Reaction Mechanisms and Transition States via Computational Methods
Computational chemistry is a vital tool for mapping out the pathways of chemical reactions. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed energy profile for a given reaction mechanism. This allows for the theoretical validation of proposed mechanisms and the prediction of reaction outcomes, including regioselectivity and stereoselectivity.
For the synthesis of the this compound scaffold, several synthetic routes exist, such as the construction of the pyridine (B92270) ring onto a pre-existing pyrazole or vice versa. mdpi.com For example, the reaction between a 5-aminopyrazole and a 1,3-dicarbonyl compound is a common method. mdpi.com Computational studies can model this type of condensation and cyclization reaction. By locating the transition state—the highest energy point along the reaction coordinate—the activation energy can be calculated, providing a measure of the reaction's feasibility. While specific transition state calculations for reactions involving this compound are not detailed in the available literature, the methodologies are well-established for this class of compounds. mdpi.com These computational approaches can clarify how factors like the electrophilicity of carbonyl groups influence the reaction's regioselectivity, a critical consideration when using unsymmetrical starting materials. mdpi.com
Structure-Based Design and In Silico Screening Methodologies for Pyrazolo[3,4-b]pyridine Derivatives
The pyrazolo[3,4-b]pyridine core is recognized as a "privileged scaffold" in medicinal chemistry, appearing in numerous inhibitors of protein kinases and other biological targets. nih.govnih.gov Computational techniques are central to the modern drug discovery process, enabling the rational design and virtual screening of vast libraries of compounds based on this scaffold.
Structure-Based Design and Molecular Docking: When the three-dimensional structure of a biological target (like an enzyme) is known, structure-based design can be employed. Molecular docking is a key technique used to predict the preferred orientation of a ligand (like a pyrazolo[3,4-b]pyridine derivative) when bound to the target. nih.gov This method scores the binding affinity, helping to prioritize compounds for synthesis and biological testing. Studies on pyrazolo[3,4-b]pyridine derivatives have used docking to design potent inhibitors for targets such as Tropomyosin receptor kinases (TRKs) and TANK-binding kinase 1 (TBK1). nih.govnih.gov
In Silico Screening: This involves using computational methods to search large virtual compound libraries for molecules that are likely to bind to a specific target. This process can be based on ligand similarity or, more powerfully, on docking the entire library into the target's binding site. For instance, a virtual screening based on a 3D structure-based pharmacophore model led to the identification of novel 1-ethyl-1H-pyrazolo[3,4-b]pyridine-based binders for the epigenetic target BRD9. nih.gov
Pharmacophore Modeling: This technique identifies the essential 3D arrangement of functional groups (e.g., hydrogen bond donors/acceptors, aromatic rings) required for biological activity. This model can then be used to search for new molecules that fit these spatial and electronic requirements.
These in silico methodologies significantly accelerate the discovery of new therapeutic agents by focusing laboratory efforts on the most promising candidates. mdpi.com
Table 3: Examples of In Silico Methodologies Applied to Pyrazolo[3,4-b]pyridine Derivatives
| Biological Target | Computational Method(s) | Objective | Reference |
|---|---|---|---|
| Tropomyosin receptor kinase A (TRKA) | Scaffold Hopping, Computer-Aided Drug Design (CADD) | Design of novel kinase inhibitors | nih.govrsc.org |
| TANK-binding kinase 1 (TBK1) | Rational Drug Design, Molecular Docking | Discovery of potent and selective inhibitors | nih.govnih.gov |
| Bromodomain-containing protein 9 (BRD9) | Virtual Screening, 3D Pharmacophore Modeling | Identification of new epigenetic modulators | nih.gov |
| Cyclin-dependent kinase 2 (CDK2) | Molecular Docking, DFT Optimization | Design of antiproliferative agents | researchgate.net |
Emerging Research Directions and Applications in Chemical Sciences
Development of Greener and More Sustainable Synthetic Pathways for Iodinated Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines has traditionally involved methods that are often not environmentally benign. researchgate.net Recognizing this, the field is shifting towards more sustainable practices. Recent advancements focus on minimizing waste, reducing energy consumption, and utilizing less hazardous materials.
Key green strategies being explored include:
Catalyst Innovation: The use of green Lewis acid catalysts, such as Zirconium(IV) chloride (ZrCl₄), has been reported for the synthesis of the pyrazolo[3,4-b]pyridine core due to its low toxicity, high availability, and stability in air and water. mdpi.com Furthermore, novel nano-magnetic metal-organic frameworks are being employed as recyclable catalysts, enabling reactions to proceed efficiently under solvent-free conditions. nih.govresearchgate.net
Alternative Energy Sources: Microwave irradiation is increasingly used to accelerate reaction times, often leading to cleaner reactions and higher yields in a fraction of the time required by conventional heating methods.
Solvent-Free and Eco-Friendly Media: One-pot, multi-component reactions are being developed under solvent-free conditions or in green solvent systems like ethanol/water mixtures, which significantly reduces the generation of volatile organic waste. alliedacademies.org
While many of these green approaches are developed for the core pyrazolo[3,4-b]pyridine scaffold, their application to the synthesis of iodinated derivatives is a primary goal. The challenge lies in integrating the iodination step into these sustainable protocols, either by using iodinated precursors or by developing eco-friendly, late-stage iodination methods.
Unveiling Novel Reactivity Profiles and Catalytic Transformations Involving the 4-Iodo Moiety
The carbon-iodine (C-I) bond at the 4-position of the pyridine (B92270) ring is the most reactive site for catalytic transformations, making it a powerful tool for synthetic chemists. This iodo moiety serves as a versatile handle for introducing a wide array of functional groups through various cross-coupling reactions. This reactivity is crucial for creating derivatives with tailored properties.
Recent studies have demonstrated several key transformations at this position:
Palladium-Catalyzed Reactions: The 4-iodo group readily participates in classic palladium-catalyzed reactions such as Suzuki, Sonogashira, and Heck couplings. These reactions allow for the formation of new carbon-carbon bonds, enabling the attachment of aryl, alkynyl, and vinyl groups, respectively. nih.govnih.gov
Copper-Catalyzed Reactions: Copper catalysts have been effectively used for C-N bond formation, coupling the iodinated scaffold with amines, amides, and other nitrogen-containing heterocycles.
Other Transformations: Beyond C-C and C-N couplings, the 4-iodo position has been successfully functionalized through alkenylation and selenization reactions, further expanding the diversity of accessible derivatives. nih.gov
These catalytic methods are characterized by their high efficiency and functional group tolerance, allowing for the controlled and predictable modification of the 4-iodo-5-methyl-1H-pyrazolo[3,4-b]pyridine core.
Table 1: Catalytic Transformations of the 4-Iodo Moiety
| Reaction Type | Catalyst System (Typical) | Bond Formed | Attached Moiety |
|---|---|---|---|
| Suzuki Coupling | Pd(PPh₃)₄ / Base | C-C | Aryl / Heteroaryl |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ / CuI | C-C (sp) | Alkynyl |
| C-N Coupling | CuI / Ligand | C-N | Amino / Amido |
| Alkenylation | Palladium-based | C-C (sp²) | Vinyl / Alkenyl |
Role as Versatile Synthetic Intermediates and Building Blocks for Complex Molecular Architectures
Owing to the reactivity of the 4-iodo group, this compound is an exceptionally valuable synthetic intermediate. nih.gov The pyrazolo[3,4-b]pyridine scaffold itself is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. nih.govnih.gov The ability to easily modify this core at a specific position greatly enhances its utility.
This compound serves as a foundational building block for constructing more elaborate molecules. By leveraging the cross-coupling reactions described previously, chemists can systematically build up molecular complexity. For instance, the attachment of large aromatic or heterocyclic systems via a Suzuki coupling can lead to compounds with extended π-systems, which are of interest in materials science. Similarly, coupling with fragments known to interact with biological targets can generate new potential therapeutic agents. The iodinated pyrazole (B372694) scaffold has been identified as a key building block for creating new chemical entities for various applications. researchgate.net
Exploration of New Chemical Space through Further Derivatization and Scaffold Hybridization
The derivatization of this compound is a strategic approach to explore new chemical space. Each new derivative represents a unique point in this space with potentially novel physical, chemical, and biological properties. The goal is to generate libraries of related compounds that can be screened for desired functions, such as inhibiting a specific enzyme or exhibiting unique photophysical characteristics.
A powerful strategy in this exploration is scaffold hybridization . This involves covalently linking the pyrazolo[3,4-b]pyridine core with other distinct molecular frameworks known for their own valuable properties. The 4-iodo group is the ideal anchor point for this strategy.
Examples include:
Hybridization with Sulfonamides: Coupling with various sulfonamide derivatives has been shown to produce hybrid molecules with interesting biological profiles.
Hybridization with other Heterocycles: Linking the scaffold to other heterocyclic systems like triazoles or indoles can create molecules with enhanced biological activity or novel material properties.
This modular approach allows for the rational design of complex molecules where the properties of each component scaffold can be combined to achieve a synergistic effect.
Applications in Supramolecular Chemistry through Directed Intermolecular Interactions
The iodine atom in this compound is not only important for covalent bond formation but also plays a crucial role in directing non-covalent intermolecular interactions. Specifically, the iodine atom can act as a halogen bond donor . nih.govresearchgate.net A halogen bond is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a nitrogen or oxygen atom on an adjacent molecule. nih.govtuni.fi
Crystal structure analyses of related iodo-substituted 1H-pyrazolo[3,4-b]pyridines reveal a network of well-defined intermolecular forces that dictate the packing of molecules in the solid state:
C—I···N Halogen Bonds: These interactions are a primary organizing force, linking molecules into predictable patterns like one-dimensional zigzag chains. nih.govresearchgate.net
N—H···N Hydrogen Bonds: The pyrazole and pyridine nitrogen atoms participate in classic hydrogen bonding, often forming dimeric structures. nih.govresearchgate.net
π–π Stacking Interactions: The planar aromatic nature of the fused ring system facilitates stacking interactions, which further stabilize the crystal lattice. nih.govresearchgate.net
By understanding and controlling these directed interactions, researchers can engage in crystal engineering—the design and synthesis of new solid-state materials with desired structures and properties. The interplay of halogen bonds, hydrogen bonds, and π-stacking allows for the construction of complex supramolecular architectures from the this compound building block.
Table 2: Intermolecular Interactions in a Model Iodo-Pyrazolo[3,4-b]pyridine System. nih.govresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Geometry | Role in Assembly |
|---|---|---|---|---|
| Halogen Bond | C—I | Pyridine-N | Linear (C-I···N angle ~170°) | Links molecules into chains |
| Hydrogen Bond | N—H | Pyrazole-N | Forms centrosymmetric dimers | |
| π–π Stacking | Pyrazolopyridine Ring | Pyrazolopyridine Ring | Interplanar distance ~3.3-3.4 Å | Stabilizes crystal packing |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing halogenated pyrazolo[3,4-b]pyridine derivatives, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves multi-step pathways starting with 5-aminopyrazole derivatives. For example, 4-chloro-1H-pyrazolo[3,4-b]pyridine intermediates are prepared via condensation reactions (e.g., with ethyl acetoacetate) under acidic conditions . Halogenation is achieved by treating intermediates with iodine sources (e.g., NaI in acidic media) or via nucleophilic substitution using pre-functionalized anilines . Key intermediates include enamine derivatives and 4-chloro precursors, which are critical for regioselective iodination at the 4-position .
Q. How can 1D and 2D NMR techniques be employed to confirm the structure of pyrazolo[3,4-b]pyridine derivatives?
- Methodological Answer : 1D H and C NMR identify substituent environments, while 2D experiments (e.g., H-H COSY, HSQC, HMBC) resolve connectivity and regiochemistry. For instance, HMBC correlations between methyl protons (δ ~2.5 ppm) and carbonyl carbons (~160 ppm) confirm substitution patterns in 5-methyl derivatives . DEPT-135 distinguishes CH groups from quaternary carbons, critical for verifying iodination sites .
Q. What are the key considerations for optimizing reaction conditions in halogenation of pyrazolo[3,4-b]pyridines?
- Methodological Answer : Solvent polarity and temperature control are crucial. Polar aprotic solvents (e.g., DMF) enhance iodine solubility, while elevated temperatures (80–100°C) accelerate substitution at the 4-position. Catalytic CuI or PdCl(PPh) improves regioselectivity in C–H arylation, as demonstrated in Pd-catalyzed γ-C–H iodination . Side reactions (e.g., dehalogenation) are minimized using inert atmospheres and anhydrous conditions .
Advanced Research Questions
Q. How do hydrophobic (log P) and steric parameters influence the bioactivity of 4-substituted pyrazolo[3,4-b]pyridines?
- Methodological Answer : QSAR studies on antileishmanial derivatives show that log P values (optimized via shake-flask methods) correlate with membrane permeability, while Sterimol parameters (B2, L) predict steric hindrance at the 4-anilino group. For example, 3'-diethylaminomethyl substituents reduce steric bulk, enhancing activity (IC = 0.12 µM) . Molecular dynamics simulations align low-energy conformers with pharmacophore models of reference drugs (e.g., amodiaquine) .
Q. What methodologies enable regioselective C–H functionalization of pyrazolo[3,4-b]pyridines, and how does catalyst choice affect outcomes?
- Methodological Answer : Pd/CuI systems selectively functionalize γ-C–H bonds in the pyridine ring. For example, PdCl(PPh) achieves 77% yield in γ-arylation without competing β-site reactivity . Mechanistic studies suggest oxidative addition of aryl halides to Pd(0) precedes C–H activation, with phosphine ligands dictating regioselectivity . Contrastingly, Rh(III) catalysts enable enantioselective Friedel–Crafts alkylation (85–99% ee) via chiral-at-metal intermediates .
Q. How can computational methods guide the design of pyrazolo[3,4-b]pyridine derivatives with enhanced NLO or thermodynamic properties?
- Methodological Answer : Density functional theory (DFT) calculates frontier molecular orbitals (HOMO-LUMO gaps) to predict charge transfer efficiency, critical for nonlinear optical (NLO) applications. For 5-(6-hydroxy-4-methoxybenzofuran)-substituted derivatives, DFT-optimized geometries reveal intramolecular hydrogen bonding stabilizing the π-conjugated system . Thermodynamic parameters (ΔH, ΔS) derived from DSC/TGA correlate with thermal stability, informing solvent selection for crystallization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
